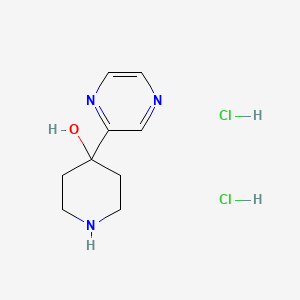
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a pyrazine moiety at the 2-position and a hydroxyl group at the 4-position, forming a dihydrochloride salt. The presence of both piperidine and pyrazine rings in its structure contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the hydroxylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)piperidin-4-oldihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Quinolin-2-yl)piperidin-4-oldihydrochloride: Contains a quinoline ring, offering different biological properties.
4-(Isoquinolin-2-yl)piperidin-4-oldihydrochloride: Features an isoquinoline ring, providing unique chemical and biological activities.
Uniqueness
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C9H15Cl2N3O |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
4-pyrazin-2-ylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9(1-3-10-4-2-9)8-7-11-5-6-12-8;;/h5-7,10,13H,1-4H2;2*1H |
Clé InChI |
HWTFRCUBCZQPOK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=NC=CN=C2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


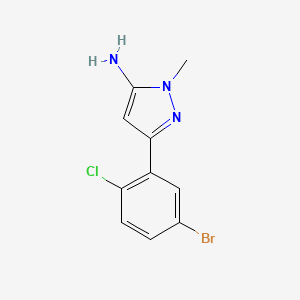

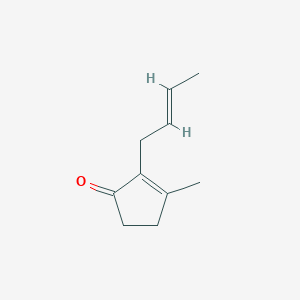
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
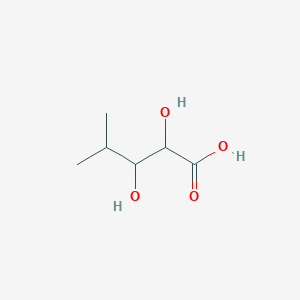
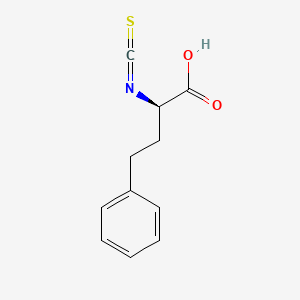
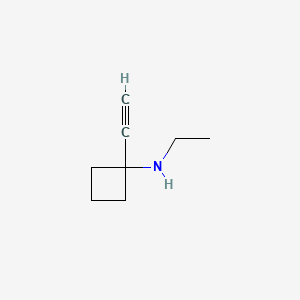
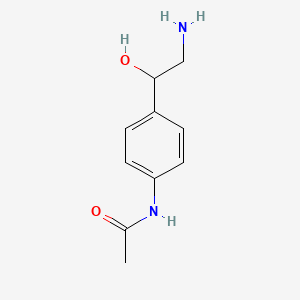
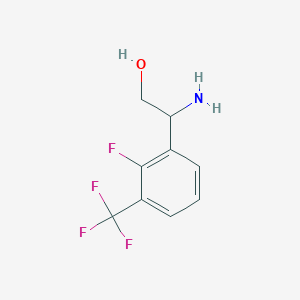
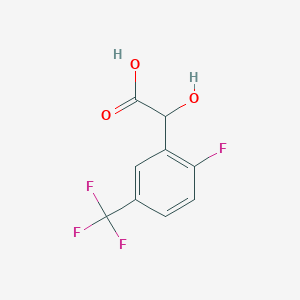

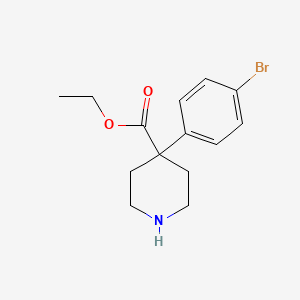
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

